![molecular formula C11H26Cl2N2 B1478072 ジメチル[2-メチル-2-(ピペリジン-4-イル)プロピル]アミン二塩酸塩 CAS No. 1803588-70-6](/img/structure/B1478072.png)
ジメチル[2-メチル-2-(ピペリジン-4-イル)プロピル]アミン二塩酸塩
概要
説明
Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride is a chemical compound with the molecular formula C11H26Cl2N2 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular weight of this compound is 257.24 . The IUPAC name is N,N-dimethyl-2-(piperidin-2-yl)propan-1-amine . The InChI code is 1S/C10H22N2/c1-9(8-12(2)3)10-6-4-5-7-11-10/h9-11H,4-8H2,1-3H3 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The compound is stable under normal temperatures and pressures .科学的研究の応用
薬物設計
ピペリジンは、薬物設計のための最も重要な合成フラグメントの1つであり、製薬業界で重要な役割を果たしています . その誘導体は、アルカロイドだけでなく、20種類以上の薬物クラスに存在します .
抗がん剤用途
ピペリジン誘導体は、抗がん剤としてさまざまな方法で使用されています . 例えば、N-(ピペリジン-4-イル)ベンズアミド化合物のシリーズが合成され、がん細胞に対する効果が調査されました .
抗ウイルス用途
ピペリジン誘導体は、潜在的な抗ウイルス用途も持っています。 ウイルス感染を標的にする薬物の合成に使用できます .
抗マラリア用途
ピペリジン誘導体は、抗マラリア薬における潜在的な用途について研究されています .
抗菌および抗真菌用途
ピペリジン誘導体は、抗菌および抗真菌特性を示しており、新しい抗菌および抗真菌剤の開発に役立ちます .
降圧用途
鎮痛および抗炎症用途
ピペリジン誘導体は、鎮痛薬および抗炎症薬の開発に使用されてきました .
抗精神病薬用途
Safety and Hazards
将来の方向性
作用機序
Target of Action
It is known that piperidine-containing compounds, which this compound is a derivative of, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Mode of Action
Piperidine derivatives are known to be involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological and pharmacological activities .
Result of Action
Piperidine derivatives are known to have a variety of biological and pharmacological activities .
生化学分析
Biochemical Properties
Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, piperidine derivatives have been shown to interact with enzymes such as cholinesterases, which are involved in the breakdown of acetylcholine . The interaction with cholinesterases can lead to enzyme inhibition, affecting neurotransmission. Additionally, Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride may interact with other proteins involved in cell signaling pathways, influencing various cellular processes.
Cellular Effects
Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride has significant effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been reported to affect the PI3K-Akt signaling pathway, which is crucial for cell proliferation and survival . By interacting with key components of this pathway, Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride can alter gene expression and metabolic activities within the cell.
Molecular Mechanism
The molecular mechanism of action of Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors or enzymes, leading to conformational changes that either inhibit or activate their functions. For instance, the inhibition of cholinesterases by piperidine derivatives results in increased levels of acetylcholine, enhancing neurotransmission . Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that piperidine derivatives can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites may have different biological activities, affecting the overall impact of the compound on cells. Long-term exposure to Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride may result in changes in cellular function, including alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of cell signaling pathways . At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions. Studies have reported threshold effects, where the compound’s impact on biological systems changes significantly at specific dosage levels. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing adverse outcomes.
Metabolic Pathways
Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s overall impact on cellular function and its therapeutic potential. Additionally, the compound may affect metabolic flux and metabolite levels within the cell, altering cellular metabolism.
Transport and Distribution
The transport and distribution of Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride within cells and tissues are critical factors that determine its biological activity. The compound can interact with transporters or binding proteins that facilitate its movement across cell membranes . Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of the compound within tissues can also affect its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of Dimethyl[2-methyl-2-(piperidin-4-yl)propyl]amine dihydrochloride plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and therapeutic potential.
特性
IUPAC Name |
N,N,2-trimethyl-2-piperidin-4-ylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2.2ClH/c1-11(2,9-13(3)4)10-5-7-12-8-6-10;;/h10,12H,5-9H2,1-4H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKNYBCQAZPZAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C)C)C1CCNCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


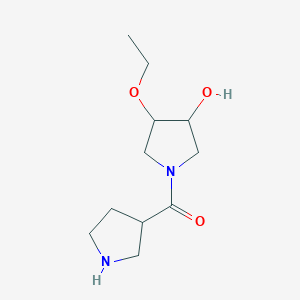

![3-Chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)propan-1-one](/img/structure/B1477991.png)
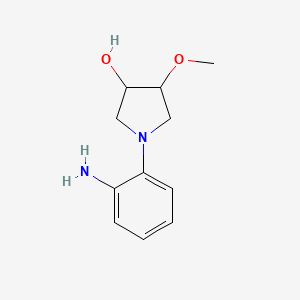

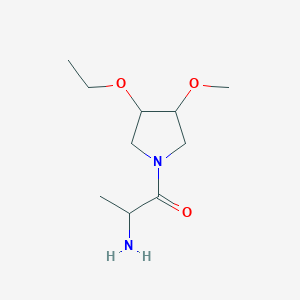
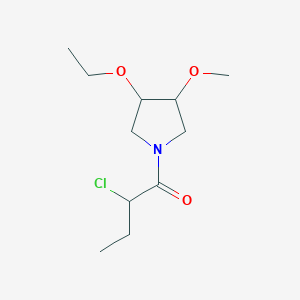



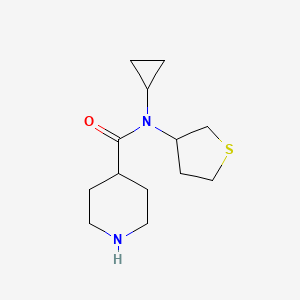
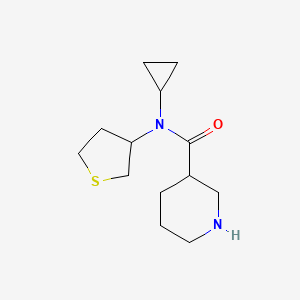
![2-Chloro-1-(9-hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1478010.png)
![1-(4-Hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)-2-(methylamino)ethan-1-one](/img/structure/B1478011.png)
